5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Systematic Nomenclature and Regulatory Identifiers
5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative with a pyridine core. Its systematic IUPAC name reflects the positions of substituents: chlorine at C5, methoxy groups at C2 and C3, and a pinacol-protected boronic acid at C4. Key regulatory identifiers include:
| Identifier | Value |
|---|---|
| CAS Number | 1356165-74-6 |
| Molecular Formula | C₁₃H₁₉BClNO₄ |
| Molecular Weight | 299.56 g/mol |
| PubChem CID | 329771295 |
| MDL Number | MFCD20487005 |
This compound is distinct from structurally related analogs such as 2-bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CID 164890978) and 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CID 23157866) , differing in halogen substitution patterns and boronate positioning.
Molecular Architecture and Crystallographic Features
The compound’s molecular architecture comprises:
- Pyridine Ring : A six-membered aromatic heterocycle with nitrogen at position 1.
- Substituents :
- Chlorine (C5) : Electron-withdrawing, directing further electrophilic substitution.
- Methoxy Groups (C2, C3) : Electron-donating, influencing electronic and steric properties.
- Pinacol Boronate (C4) : A boronic acid esterified with pinacol (2,3-dimethyl-2,3-butanediol), enhancing stability and reactivity in cross-coupling reactions .
Crystallographic Insights :
While direct crystallographic data for this compound is limited, related boronic esters (e.g., phenylboronic acid pinacol ester) exhibit planar boronate units with B–O bond lengths of ~1.31–1.35 Å . The pyridine ring likely adopts a planar geometry, with substituents arranged to minimize steric hindrance. The methoxy groups may engage in intramolecular hydrogen bonding, though no specific data confirms this for the target compound.
Comparative Analysis of Tautomeric and Conformational Variations
Tautomeric Considerations :
The compound’s pyridine core and substituents suggest minimal tautomerization potential:
- Keto-Enol Equilibrium : Absent due to the lack of α-hydrogens adjacent to carbonyl groups.
- Imine-Enamine Tautomerism : Not applicable, as no imine or enamine functionalities are present.
- Hydrogen Bonding : Methoxy groups may participate in weak intermolecular hydrogen bonding in solid states, but no evidence of tautomerism exists .
Conformational Flexibility :
The pinacol boronate group introduces steric bulk, constraining rotational freedom around the C4–B bond. This rigidity is critical for directing regioselectivity in catalytic coupling reactions. In contrast, methoxy groups at C2 and C3 may adopt multiple conformations, though their electron-donating nature stabilizes the pyridine ring’s electron-deficient regions.
Comparative Table : Structural Variations in Boronic Ester Derivatives
This analysis underscores the unique electronic and steric profile of the target compound, particularly the synergistic effects of chlorine and methoxy groups on the pyridine ring’s reactivity.
Properties
IUPAC Name |
5-chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO4/c1-12(2)13(3,4)20-14(19-12)9-8(15)7-16-11(18-6)10(9)17-5/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOQUBPESVRWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Boron Neutron Capture Therapy (BNCT)
One of the most significant applications of this compound is in Boron Neutron Capture Therapy. This innovative cancer treatment utilizes boron compounds that selectively accumulate in tumor cells. When exposed to thermal neutrons, the boron atoms undergo a nuclear reaction that produces high-energy alpha particles, effectively destroying the cancer cells while minimizing damage to surrounding healthy tissue.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Boron compounds are known to interact with biological molecules and can inhibit specific enzymes involved in disease pathways. This application is particularly relevant in the development of targeted therapies for various diseases.
Insulin Glycosylation
Research indicates that this compound can be used in the glycosylation of insulin. Glycosylation is a crucial post-translational modification that affects the stability and activity of insulin. This application may have implications for diabetes treatment and the development of long-acting insulin formulations.
Organic Synthesis
Suzuki Coupling Reaction
5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a valuable reagent in the Suzuki coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The compound serves as a nucleophilic boron source that can facilitate the formation of complex organic molecules essential in pharmaceuticals and agrochemicals .
Materials Science
Polymer Drug Delivery Systems
In materials science, this compound has been integrated into feedback-controlled drug delivery systems. The incorporation of boron-containing compounds can enhance the specificity and efficacy of drug delivery mechanisms by allowing for controlled release profiles tailored to therapeutic needs.
Case Studies and Research Findings
Comparison with Similar Compounds
Halogen-Substituted Pyridine Boronic Esters
Key Findings :
Heterocyclic Boronic Esters
Key Findings :
Substituent Positional Isomers
Key Findings :
Functional Group Variants
Key Findings :
- Trifluoromethyl groups increase metabolic stability in drug candidates compared to chloro .
- Methyl groups offer minimal electronic perturbation, preserving boronic ester reactivity .
Research Implications
- The target compound’s dimethoxy groups balance solubility and reactivity, making it suitable for reactions requiring polar aprotic solvents .
- Pyrrolopyridine analogs (e.g., ) are preferred in medicinal chemistry for target engagement, while simpler pyridines (like the target) are cost-effective for bulk synthesis.
- Future studies should explore the electronic effects of substituents on Suzuki coupling yields using quantitative structure-activity relationship (QSAR) models.
Preparation Methods
Reagents and Catalysts
- Bis(pinacolato)diboron (B2pin2): Boron source for borylation
- Palladium Catalyst: Typically PdCl2(dppf) (palladium(II) chloride complex with 1,1'-bis(diphenylphosphino)ferrocene)
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-Dioxane (dry)
- Temperature: 80 °C
- Reaction Time: 16 to 36 hours depending on scale and substrate
Experimental Procedure
- Setup: In a dry, nitrogen-purged round-bottom flask, the chlorinated dimethoxypyridine substrate is combined with bis(pinacolato)diboron, PdCl2(dppf), and potassium acetate.
- Solvent Addition: Dry 1,4-dioxane is added under inert atmosphere to avoid moisture interference.
- Reaction: The mixture is stirred and heated at 80 °C for 16 to 36 hours to allow complete conversion.
- Work-up: After completion, the reaction mixture is cooled, diluted with dichloromethane (CH2Cl2), and extracted with aqueous sodium bicarbonate (NaHCO3) to remove inorganic salts and byproducts.
- Drying and Concentration: The organic layer is dried over magnesium sulfate (MgSO4) and concentrated under reduced pressure.
- Purification: The crude product is purified by recrystallization using hexane or by column chromatography to afford the pure boronate ester compound.
Representative Reaction Data
| Parameter | Details |
|---|---|
| Catalyst | PdCl2(dppf), 3 mol% |
| Base | KOAc, 3 equivalents |
| Boron reagent | Bis(pinacolato)diboron, 1.2 equivalents |
| Solvent | Dry 1,4-dioxane |
| Temperature | 80 °C |
| Reaction time | 16–36 hours |
| Yield | Approximately 70–75% |
| Purification | Recrystallization or column chromatography |
Alternative Preparation Approaches
While the palladium-catalyzed borylation is the most common and efficient method, other approaches reported in literature include:
Lithiation followed by boronation:
Using strong bases like n-butyllithium (n-BuLi) at low temperatures (-78 °C), followed by quenching with trialkyl borates (e.g., B(OiPr)3), and subsequent esterification with diols such as 2,2-dimethylpropane-1,3-diol to form the boronate ester. This method is less common for this compound due to the sensitivity of the dimethoxy groups and the pyridine nitrogen, but it is applicable for related aromatic boronate esters.Direct borylation via C-H activation:
Emerging methods involve direct borylation of C-H bonds catalyzed by iridium or rhodium complexes; however, these methods are less established for chlorinated pyridines and may require further optimization.
Research Findings and Optimization Notes
- The choice of catalyst and base is critical for high yield and selectivity. PdCl2(dppf) with KOAc in 1,4-dioxane has shown reproducible yields around 70% for similar boronate esters.
- Reaction time and temperature must be carefully controlled to avoid decomposition of sensitive functional groups such as methoxy substituents.
- Purification by recrystallization is preferred to avoid contamination with palladium residues or byproducts.
- The boronate ester formed is stable and suitable for subsequent Suzuki coupling reactions, making this preparation method valuable for synthetic organic chemistry applications.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Borylation | PdCl2(dppf), KOAc, B2pin2, 1,4-dioxane, 80 °C, 16-36 h | 70–75% | Standard Suzuki coupling precursor preparation |
| Lithiation + Boronation | n-BuLi (-78 °C), B(OiPr)3, diol esterification | 40–50% (typical) | More sensitive, lower yield |
| Purification | Recrystallization in hexane or chromatography | Pure product | Removes catalyst and impurities |
Q & A
(Basic) What are the critical structural features of this compound that influence its reactivity in cross-coupling reactions?
The compound’s boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in organic synthesis. The chloro and methoxy substituents at the 5-, 2-, and 3-positions influence reactivity through steric and electronic effects. The electron-donating methoxy groups may stabilize intermediates during coupling, while the chloro substituent can direct regioselectivity in subsequent functionalization steps .
(Advanced) How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound as a boronic ester reagent?
Optimization requires systematic testing of:
- Catalyst systems : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced activity .
- Bases : K₂CO₃ or CsF to activate the boronic ester .
- Solvents : Toluene or THF under inert conditions to prevent boronic ester hydrolysis .
- Temperature : Reflux (110°C) for 3–6 hours, monitored by TLC or LC-MS.
A representative protocol from analogous systems uses Pd(OAc)₂ (0.1 equiv), SPhos (0.3 equiv), and Cs₂CO₃ (2.0 equiv) in toluene at reflux for 4 hours .
(Basic) What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : ¹H and ¹³C NMR confirm substitution patterns; ¹¹B NMR identifies boronic ester integrity .
- X-ray crystallography : Use SHELXL or OLEX2 for refinement. High-resolution data (≤ 1.0 Å) resolves potential disorder in the dioxaborolane ring .
- Mass spectrometry : HRMS (ESI+) validates molecular weight and isotopic patterns.
(Advanced) How do electron-donating methoxy groups affect the stability and reactivity of the boronic ester moiety?
Methoxy groups increase electron density at the pyridine ring, potentially stabilizing transition states during cross-coupling. However, steric hindrance from the 2,3-dimethoxy arrangement may slow transmetalation steps. Comparative studies with non-methoxy analogs (e.g., 4-chloropyridinyl boronic esters) show reduced coupling yields in sterically demanding systems, suggesting a trade-off between electronic activation and steric accessibility .
(Basic) What safety precautions are essential when handling this compound?
- Storage : Keep in a dry, sealed container under argon at –20°C to prevent hydrolysis of the boronic ester .
- Handling : Use PPE (gloves, goggles) and avoid heat/sparks due to potential decomposition hazards (P210, P280 codes) .
- Emergency response : For inhalation, move to fresh air; for skin contact, wash with soap and water (P301+P310 codes) .
(Advanced) How can contradictions in crystallographic data during structure refinement be resolved?
- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals, common in boronic ester derivatives due to symmetry mismatches .
- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution and reduce noise.
- Validation tools : Employ OLEX2’s built-in tools (e.g., ADDSYM) to check for missed symmetry elements .
(Advanced) What analytical techniques beyond NMR are critical for assessing purity and byproduct identification?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) and detect hydrolyzed boronic acid byproducts .
- Elemental analysis : Confirm C/H/N ratios to validate synthetic batches.
- LC-MS : Identify low-abundance byproducts (e.g., deborylated intermediates) .
(Basic) What synthetic routes are commonly used to prepare this compound?
- Miyaura borylation : Start with 5-chloro-2,3-dimethoxy-4-iodopyridine, react with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ catalyst and KOAc base in dioxane at 80°C .
- Purification : Column chromatography (hexane/EtOAc gradient) isolates the product. Yield typically ranges from 60–75% .
(Advanced) How can low yields in the Miyaura borylation step be addressed?
- Catalyst optimization : Replace Pd(dppf)Cl₂ with PdCl₂(dtbpf) for enhanced stability .
- Moisture control : Use rigorously dried solvents and Schlenk techniques to prevent boronic ester hydrolysis.
- Stoichiometry : Increase B₂Pin₂ to 1.5 equiv to drive the reaction to completion.
(Advanced) What strategies mitigate steric challenges during cross-coupling with bulky aryl halides?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
